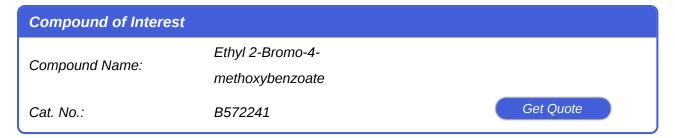


# Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide for Chemical Researchers

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CAS Number: 1208075-63-1

This in-depth technical guide provides comprehensive information on **Ethyl 2-Bromo-4-methoxybenzoate**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

# **Chemical and Physical Properties**

**Ethyl 2-Bromo-4-methoxybenzoate** is a substituted aromatic ester. The presence of the bromo, methoxy, and ethyl ester functionalities makes it a versatile building block in organic synthesis. Its physical and chemical properties are summarized in the table below.



Property	Value	Source
CAS Number	1208075-63-1	[1]
Molecular Formula	C10H11BrO3	[1]
Molecular Weight	259.10 g/mol	[1]
Boiling Point	308.2 ± 22.0 °C at 760 mmHg	[1]
Density	1.4 ± 0.1 g/cm <sup>3</sup>	[1]
Flash Point	140.2 ± 22.3 °C	[1]
Refractive Index	1.532	[1]
LogP	3.27	[1]

# **Synthesis**

A common and effective method for the synthesis of **Ethyl 2-Bromo-4-methoxybenzoate** is the Fischer esterification of its corresponding carboxylic acid, 2-Bromo-4-methoxybenzoic acid.

# **Experimental Protocol: Fischer Esterification**

#### Materials:

- 2-Bromo-4-methoxybenzoic acid
- Anhydrous Ethanol (EtOH)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium Bicarbonate (NaHCO<sub>3</sub>) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl Acetate (EtOAc)



Deionized Water

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-methoxybenzoic acid in an excess of anhydrous ethanol.
- Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
- Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Remove the excess ethanol under reduced pressure using a rotary evaporator.
  - Dissolve the residue in ethyl acetate.
  - Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-Bromo-4-methoxybenzoate.
- Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

## **Spectroscopic Data**

While specific experimental spectra for **Ethyl 2-Bromo-4-methoxybenzoate** are not readily available in the public domain, the following are the expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts based on analogous compounds.[2][3][4]

<sup>1</sup>H NMR (predicted):



- δ 7.7-7.9 ppm (d, 1H): Aromatic proton ortho to the ester group.
- δ 6.9-7.1 ppm (m, 2H): Aromatic protons.
- $\delta$  4.3-4.4 ppm (q, 2H): Methylene protons of the ethyl group.
- δ 3.8-3.9 ppm (s, 3H): Methoxy protons.
- $\delta$  1.3-1.4 ppm (t, 3H): Methyl protons of the ethyl group.

#### <sup>13</sup>C NMR (predicted):

- δ ~165 ppm: Carbonyl carbon of the ester.
- δ ~160 ppm: Aromatic carbon attached to the methoxy group.
- δ ~133 ppm: Aromatic carbon.
- δ ~120 ppm: Aromatic carbon.
- $\delta$  ~115 ppm: Aromatic carbon attached to the bromine.
- δ ~113 ppm: Aromatic carbon.
- $\delta$  ~61 ppm: Methylene carbon of the ethyl group.
- δ ~56 ppm: Methoxy carbon.
- $\delta$  ~14 ppm: Methyl carbon of the ethyl group.

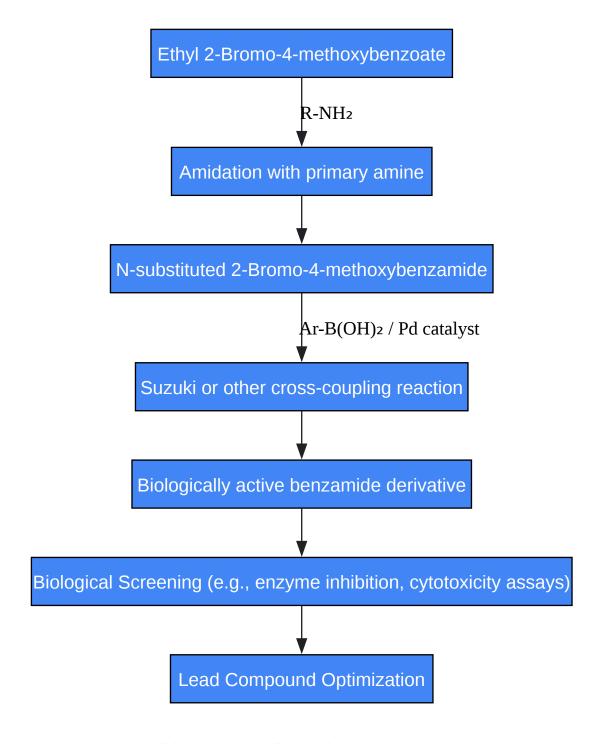
## **Applications in Drug Development**

**Ethyl 2-Bromo-4-methoxybenzoate** is a valuable building block for the synthesis of bioactive molecules, particularly in the development of antitumor agents and soluble epoxide hydrolase (sEH) inhibitors.[5][6][7][8][9][10][11][12][13] The ester can be readily converted to an amide, which is a common pharmacophore in many drug candidates.

## **Synthetic Workflow in Drug Discovery**



The following diagram illustrates a general workflow for the utilization of **Ethyl 2-Bromo-4-methoxybenzoate** in the synthesis of a potential drug candidate.



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Caption: Synthetic workflow for drug discovery.



This workflow demonstrates the conversion of the starting ester to a benzamide, followed by a cross-coupling reaction to introduce further molecular diversity. The resulting derivatives are then screened for biological activity to identify lead compounds for further optimization. This approach has been successfully employed in the development of various inhibitors targeting enzymes implicated in cancer and inflammation.[5][7][8][10]

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